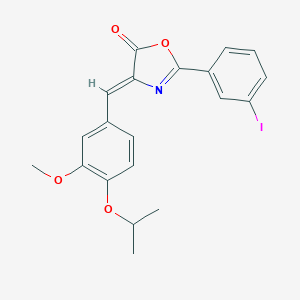
2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of oxazole derivative that exhibits promising biological activities.
作用機序
The mechanism of action of 2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects:
2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the major advantages of 2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is its diverse range of biological activities. This compound can be used in a variety of research areas, including cancer, inflammation, and neuroprotection. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential area of research is the development of new analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, investigations into the toxicity and safety of this compound are needed to determine its potential for clinical use.
In conclusion, 2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a promising chemical compound with significant potential for therapeutic applications. Its diverse range of biological activities makes it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
合成法
The synthesis of 2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation reaction of 3-iodoaniline, 4-isopropoxy-3-methoxybenzaldehyde, and glycine in the presence of an acid catalyst. This reaction results in the formation of the desired oxazole derivative.
科学的研究の応用
2-(3-iodophenyl)-4-(4-isopropoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. This compound exhibits significant anticancer, antibacterial, antifungal, and anti-inflammatory activities. It has also been investigated for its potential as a neuroprotective agent.
特性
分子式 |
C20H18INO4 |
|---|---|
分子量 |
463.3 g/mol |
IUPAC名 |
(4Z)-2-(3-iodophenyl)-4-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18INO4/c1-12(2)25-17-8-7-13(10-18(17)24-3)9-16-20(23)26-19(22-16)14-5-4-6-15(21)11-14/h4-12H,1-3H3/b16-9- |
InChIキー |
MHYLALHPPNGCSB-SXGWCWSVSA-N |
異性体SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)I)OC |
SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I)OC |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4'-(4-Bromophenyl)-4-methyl-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl](phenyl)methanone](/img/structure/B283710.png)
![2-{[3-Bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol](/img/structure/B283711.png)
![3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283712.png)
![3-acetyl-1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283713.png)
![3-acetyl-5-(4-ethoxyphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283714.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
![3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283718.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)
![1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)